3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 653572-64-6
VCID: VC16835585
InChI: InChI=1S/C22H21NO8/c1-28-13-7-5-11(9-15(13)30-3)17-18(20(22(26)27)23-19(17)21(24)25)12-6-8-14(29-2)16(10-12)31-4/h5-10,23H,1-4H3,(H,24,25)(H,26,27)
SMILES:
Molecular Formula: C22H21NO8
Molecular Weight: 427.4 g/mol

3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid

CAS No.: 653572-64-6

Cat. No.: VC16835585

Molecular Formula: C22H21NO8

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid - 653572-64-6

Specification

CAS No. 653572-64-6
Molecular Formula C22H21NO8
Molecular Weight 427.4 g/mol
IUPAC Name 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid
Standard InChI InChI=1S/C22H21NO8/c1-28-13-7-5-11(9-15(13)30-3)17-18(20(22(26)27)23-19(17)21(24)25)12-6-8-14(29-2)16(10-12)31-4/h5-10,23H,1-4H3,(H,24,25)(H,26,27)
Standard InChI Key MVQHJMRXUZQUSA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=C(NC(=C2C3=CC(=C(C=C3)OC)OC)C(=O)O)C(=O)O)OC

Introduction

Chemical Identity and Structural Features

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H21NO8
Molecular Weight427.4 g/mol
CAS Registry Number653572-64-6
Hydrogen Bond Donors3 (2×COOH, 1×NH)
Hydrogen Bond Acceptors10
Topological Polar Surface Area123.6 Ų

Spectroscopic Characterization

Though experimental spectral data for this specific compound remain unpublished, comparative analysis with structurally related pyrrole dicarboxylates permits reasonable predictions:

  • IR Spectroscopy: Expected strong absorptions at ~1700 cm⁻¹ (C=O stretch of carboxylic acids) and 1250–1050 cm⁻¹ (C-O-C asymmetric stretch of methoxy groups).

  • NMR Spectroscopy: The ¹H NMR spectrum would likely show singlet resonances for methoxy protons (δ 3.7–3.9 ppm), aromatic protons from dimethoxyphenyl groups (δ 6.5–7.2 ppm), and broad signals for carboxylic acid protons (δ 10–13 ppm).

Synthesis and Synthetic Strategies

Reported Synthetic Pathways

The primary synthesis route involves a multi-step protocol beginning with the formation of the pyrrole core through Paal-Knorr cyclization or Hantzsch pyrrole synthesis, followed by sequential Friedel-Crafts alkylation to introduce the dimethoxyphenyl groups. Critical steps include:

  • Pyrrole Ring Formation: Condensation of a 1,4-diketone precursor with ammonia or ammonium acetate under acidic conditions.

  • Electrophilic Substitution: Double arylation at positions 3 and 4 using 3,4-dimethoxybenzene derivatives in the presence of Lewis acids like AlCl3.

  • Oxidation: Controlled oxidation of methyl or hydroxymethyl groups to carboxylic acids using KMnO4 or Jones reagent.

Table 2: Comparative Analysis of Pyrrole Dicarboxylate Syntheses

CompoundKey Synthetic StepYieldReference
Chromopyrrolic acidBiosynthetic dimerizationN/A
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acidSuzuki-Miyaura coupling42%
Target compoundFriedel-Crafts arylation35–40%

Challenges in Optimization

Current synthetic limitations include moderate yields (35–40%) due to steric hindrance during the bis-arylation step and competing side reactions at the electron-rich pyrrole nitrogen. Recent advances in transition-metal-catalyzed C-H activation, as demonstrated in the synthesis of 3,4-diphenyl analogs , could potentially enhance efficiency.

Industrial and Materials Science Applications

Coordination Chemistry

The orthogonal arrangement of carboxylic acid groups enables complexation with transition metals. Preliminary studies on analogous systems show:

  • Formation of luminescent Eu(III) complexes with quantum yields up to 18%

  • pH-dependent coordination behavior in aqueous solutions

Polymer Science

As a dicarboxylic acid monomer, the compound could serve in:

  • Synthesis of polyamides with inherent antioxidant properties

  • Crosslinkers for epoxy resins, leveraging methoxy groups for improved thermal stability

Future Research Directions

Synthetic Chemistry Priorities

  • Development of asymmetric catalysis methods for enantioselective arylation

  • Microwave-assisted synthesis to improve reaction kinetics and yields

  • Exploration of protective group strategies for carboxylic acids during synthesis

Biological Evaluation Needs

  • Systematic screening against kinase target panels

  • Assessment of blood-brain barrier permeability using PAMPA assays

  • In vivo toxicity profiling in rodent models

Materials Innovation Opportunities

  • Design of metal-organic frameworks (MOFs) with tunable pore architectures

  • Investigation of nonlinear optical (NLO) properties for photonic applications

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